N-benzyl-1-(3-chloro-4-methoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide
Overview
Description
N-benzyl-1-(3-chloro-4-methoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3-chloro-4-methoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the benzyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides under basic conditions.
Substitution Reactions: The benzyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3-chloro-4-methoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-benzyl-1-(3-chloro-4-methoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-benzyl-1-(3-chloro-4-methoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-(3-chloro-4-methoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide: shares structural similarities with other sulfonyl-containing piperidine derivatives.
MS1 (2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(3-chloro-4-methoxyphenyl)acetamide): is a related compound with similar functional groups and potential biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-benzyl-1-(3-chloro-4-methoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-23(15-16-6-4-3-5-7-16)21(25)17-10-12-24(13-11-17)29(26,27)18-8-9-20(28-2)19(22)14-18/h3-9,14,17H,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKKULRGWMWHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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